molecular formula C17H12N4O3S2 B5152320 N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Cat. No. B5152320
M. Wt: 384.4 g/mol
InChI Key: XKFOYEIMAYADHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide, also known as TNB, is a chemical compound that has gained significant attention in scientific research. TNB is a thiol-reactive compound that is widely used as a probe to study protein thiol modification.

Mechanism of Action

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide reacts specifically with thiol groups of cysteine residues in proteins. The reaction results in the formation of a stable adduct, which can be detected using various techniques. The reaction mechanism involves the attack of the thiol group of cysteine on the carbonothioyl group of this compound, resulting in the formation of a thioether linkage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modify thiol groups of cysteine residues in proteins. This modification can alter the function of proteins, leading to changes in biochemical and physiological processes. This compound has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases, and to induce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide as a probe is its specificity for thiol groups of cysteine residues in proteins. This specificity allows for the selective labeling of proteins containing cysteine residues. However, one of the limitations of using this compound is its reactivity with other thiol-containing molecules, such as glutathione and homocysteine. This reactivity can lead to the formation of non-specific adducts, which can complicate data interpretation.

Future Directions

There are several future directions for the use of N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in scientific research. One potential application is the use of this compound to study the redox regulation of proteins. This compound can be used to identify cysteine residues that are susceptible to oxidation and to study the effects of oxidative modifications on protein function. Another potential application is the use of this compound to study the role of protein thiol modifications in disease states. This compound can be used to identify cysteine residues that are modified in disease states and to study the effects of these modifications on disease progression. Overall, this compound is a valuable tool for the study of protein thiol modification and has the potential to contribute to a better understanding of biochemical and physiological processes.

Synthesis Methods

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide can be synthesized by the reaction of 4-(3-Nitrophenyl)-2-thiocyanatothiazole with benzoyl chloride. This reaction results in the formation of this compound as a yellow crystalline powder.

Scientific Research Applications

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is widely used as a probe to study protein thiol modification. It reacts specifically with thiol groups of cysteine residues in proteins. This reaction results in the formation of a stable adduct, which can be detected using various techniques such as mass spectrometry, fluorescence spectroscopy, and UV-visible spectroscopy.

properties

IUPAC Name

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c22-15(11-5-2-1-3-6-11)19-16(25)20-17-18-14(10-26-17)12-7-4-8-13(9-12)21(23)24/h1-10H,(H2,18,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFOYEIMAYADHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.